molecular formula C12H23NO3 B3098399 tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate CAS No. 1335042-18-6

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Cat. No.: B3098399
CAS No.: 1335042-18-6
M. Wt: 229.32 g/mol
InChI Key: PXSPQTFERASGAD-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is a chemical compound featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an amino ketone backbone . The Boc group is a fundamental and widely used protecting group in organic synthesis, particularly in peptide chemistry, where it serves to protect amine functionalities from unwanted reactions during multi-step synthetic sequences, allowing for selective reactivity and later removal under acidic conditions . This specific molecule, with its ketone functional group and hydrocarbon chain, is a versatile building block (synthon) for researchers. Its primary research applications are in the field of synthetic organic chemistry, where it can be used as a key intermediate in the construction of more complex molecules, potentially for pharmaceuticals, agrochemicals, and material science . The compound can undergo various chemical transformations; the ketone group is susceptible to reduction to form alcohols or can act an electrophile in nucleophilic addition reactions, while the protected amine can be deprotected to generate a free amine for further functionalization . As with all Boc-protected intermediates, its stability under basic conditions is a key asset for complex synthesis planning. This product is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h7,9-10H,6,8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSPQTFERASGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148204
Record name Carbamic acid, N-[3-methyl-1-(2-oxoethyl)butyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335042-18-6
Record name Carbamic acid, N-[3-methyl-1-(2-oxoethyl)butyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335042-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-methyl-1-(2-oxoethyl)butyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 5-methyl-1-oxohexan-3-yl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is a chemical compound with the molecular formula C12H23NO3C_{12}H_{23}NO_3 and a molecular weight of approximately 229.32 g/mol. It contains a tert-butyl group attached to a carbamate functional group and a 5-methyl-1-oxohexan-3-yl moiety. This compound is used in chemical and biological applications because its functional groups allow reactivity and interaction with biological systems.

Applications

This compound has potential applications in medicinal chemistry and agricultural science. Its biological activity may be applicable in agrochemicals as a pesticide or herbicide. Interaction studies assess its reactivity with biological targets to determine potential therapeutic uses and toxicological implications.

Comparable Compounds

This compound shares structural similarities with other carbamate derivatives:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl (S)-(5-methylhexanoyl)carbamateContains an S configurationChirality may influence biological activity
Tert-butyl N-(1-bromo-5-methyl-2-oxohexan-3-yl)carbamateIncorporates brominePotential for different reactivity due to halogen
Tert-butyl (S)-(5-methylhexanoyl)carbamateSimilar backbone but different substituentsDifferent steric effects influencing reactivity

Mechanism of Action

The mechanism of action of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamate protecting group, which temporarily masks reactive functional groups during chemical synthesis. This allows for selective reactions to occur without interference from other functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate and analogous carbamates.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₁H₂₁NO₃ 215.29 - Aliphatic chain with ketone, methyl branch
tert-Butyl N-(5-formylpyridin-3-yl)carbamate C₁₁H₁₄N₂O₃ 222.24 337904-94-6 Aromatic pyridine ring with formyl group
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate C₁₈H₂₃ClN₃O₃ 364.85 - Benzimidazolone core, chloro substituent, cyclohexyl linkage
tert-Butyl N-(3-bromo-2-methoxypropyl)carbamate C₉H₁₈BrNO₃ 268.15 2353785-64-3 Bromo and methoxy substituents, short aliphatic chain
tert-Butyl N-(5-methylhex-1-en-3-yl)carbamate C₁₂H₂₁NO₂ 215.30 700870-64-0 Unsaturated aliphatic chain (C=C bond)

Functional Group Variations

Aliphatic vs. Aromatic Backbones
  • Target Compound : The aliphatic chain with a ketone (1-oxo) enables nucleophilic reactions (e.g., Grignard additions) and hydrogen bonding. Its flexibility may suit conformational studies or lipid-like interactions .
  • Pyridine Analogs (e.g., ) : The aromatic pyridine ring introduces rigidity and electronic effects (e.g., π-π stacking), making it suitable for drug design targeting receptors like kinases .
Halogenated and Heterocyclic Derivatives
  • Chloro-benzimidazolone () : The benzimidazolone core is a common pharmacophore in kinase inhibitors. The chloro substituent enhances lipophilicity and binding affinity .
  • Bromo-methoxypropyl () : Bromine facilitates cross-coupling reactions (e.g., Suzuki), while methoxy groups improve solubility .
Unsaturated Chains ()
  • The C=C bond in tert-butyl N-(5-methylhex-1-en-3-yl)carbamate introduces geometric isomerism and reactivity toward electrophiles (e.g., epoxidation) .

Physicochemical Properties

  • Solubility : The target compound’s aliphatic chain may reduce water solubility compared to aromatic analogs but improve compatibility with lipid membranes.
  • Reactivity : The ketone group offers a site for reduction (e.g., to alcohol) or condensation, whereas halogenated analogs () enable further functionalization.

Biological Activity

Tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is a synthetic compound that serves as an important intermediate in the pharmaceutical industry, particularly in the synthesis of antibiotics such as Ceftolozane. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C12_{12}H23_{23}N1_{1}O3_{3}
  • Molecular Weight : Approximately 229.32 g/mol
  • Structure : Contains a tert-butyl group and a carbamate moiety, contributing to its stability and reactivity in various chemical reactions.

Antibacterial Properties

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves interaction with bacterial cell membranes, leading to disruption of cellular functions and eventual cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a valuable candidate for developing new antibiotics, especially in an era of rising antibiotic resistance .

The compound acts primarily through:

  • Interaction with Enzymes : It may inhibit specific enzymes involved in bacterial metabolism.
  • Disruption of Cell Membranes : The structural components allow it to integrate into bacterial membranes, causing leakage of cellular contents.
  • Synthesis Pathways : As an intermediate in Ceftolozane synthesis, it plays a crucial role in the formation of this potent antibiotic .

Synthesis of Pharmaceutical Compounds

This compound is utilized as a precursor in synthesizing various biologically active molecules. Its stability as a protecting group allows for selective reactions during multi-step synthetic pathways .

Case Studies

  • Ceftolozane Development : In the development of Ceftolozane, this compound was essential for creating an effective antibiotic against resistant strains of bacteria. The synthesis process involved several steps where this compound was used to protect reactive amine groups during chemical transformations .
  • Biochemical Studies : Research has shown that this compound can be employed in enzyme-substrate interaction studies, providing insights into metabolic pathways and potential drug interactions .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its role as an intermediate. Its solubility and stability affect the bioavailability of the final pharmaceutical products derived from it.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a carbamate-protected amine with a ketone or aldehyde intermediate. For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitution or condensation reactions. Reaction optimization may include:

  • Catalysts : Use of photoredox catalysts for enantioselective synthesis (e.g., Wang et al., 2022, demonstrated photoredox chemistry for complex molecule assembly) .
  • Temperature : Controlled heating (e.g., 90°C in 1,4-dioxane) to enhance reaction efficiency .
  • Protecting Groups : Boc (tert-butoxycarbonyl) groups are employed to stabilize reactive intermediates during multi-step synthesis .
    • Data : Molecular formula (C₁₂H₂₁NO₃), molecular weight (227.3 g/mol), and CAS numbers (e.g., 951127-25-6 for related compounds) are critical for reproducibility .

Q. How is tert-butyl carbamate characterized spectroscopically?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., tert-butyl group signals at δ ~1.4 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 327.32 g/mol for a derivative) .
  • X-ray Crystallography : SHELXL software refines crystal structures to determine bond lengths and angles .

Advanced Research Questions

Q. How can computational methods predict hydrogen bonding patterns in tert-butyl carbamate derivatives?

  • Approach :

  • Graph Set Analysis : Etter’s formalism identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) in crystal structures .
  • Software Tools : Mercury visualizes intermolecular interactions (e.g., H-bond networks) and overlays multiple structures for comparative analysis .
    • Case Study : Das et al. (2016) analyzed tert-butyl carbamate derivatives to reveal strong N–H···O hydrogen bonds stabilizing molecular assemblies .

Q. What role do tert-butyl carbamate groups play in the solid-state stability of pharmaceutical intermediates?

  • Mechanistic Insight :

  • Steric Shielding : The bulky tert-butyl group reduces hydrolysis susceptibility, enhancing shelf-life .
  • Crystallinity : Derivatives with tert-butyl carbamate moieties often form stable monoclinic or orthorhombic crystals, as shown in NK1 receptor antagonist synthesis .
    • Experimental Validation : Accelerated stability studies under varying pH/temperature conditions assess degradation pathways .

Q. How can enzymatic methods be applied to synthesize tert-butyl carbamate-containing compounds?

  • Biocatalytic Strategies :

  • Chemoselectivity : Troiani et al. (2011) used lipases to selectively acylate amines without disturbing tert-butyl carbamate groups in statin intermediates .
  • Solvent Systems : Reactions in aqueous-organic biphasic mixtures improve enzyme activity and product yield .
    • Optimization Metrics : Monitor enantiomeric excess (ee) via chiral HPLC and reaction kinetics under controlled temperatures (25–40°C) .

Contradictions and Resolutions

  • Synthetic Yields : Discrepancies in photoredox vs. traditional methods require DOE (Design of Experiments) to identify optimal catalysts/solvents .
  • Safety Data : While some SDS classify tert-butyl carbamates as non-hazardous (e.g., ), others recommend respiratory protection due to dust inhalation risks . Always conduct site-specific risk assessments.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
Reactant of Route 2
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

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